2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a benzamido group that is further substituted with two methoxy groups
Scientific Research Applications
2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with specific proteins or enzymes in the body.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Formation of 2,4-dimethoxybenzoyl chloride: This is achieved by reacting 2,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 2,4-dimethoxybenzoyl chloride is then reacted with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzamide: Similar structure but lacks the thiophene ring.
N-Methylthiophene-3-carboxamide: Similar structure but lacks the benzamido group.
2,4-Dimethoxybenzoic acid: Similar structure but lacks the amido and thiophene groups.
Uniqueness
2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is unique due to the combination of the thiophene ring and the 2,4-dimethoxybenzamido group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-13(18)11-6-7-22-15(11)17-14(19)10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUALIDZZGYQDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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